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Compound of Interest

Compound Name:
4-(1H-pyrazole-3-

carbonyl)thiomorpholine

CAS No.: 1928748-14-4

Cat. No.: B6432030

Get Quote

Executive Summary: The Strategic Value of the
Scaffold
In the landscape of modern medicinal chemistry, the fusion of pyrazole and thiomorpholine

moieties represents a potent strategy for modulating physicochemical properties, particularly

when optimizing lead compounds for central nervous system (CNS) penetration or metabolic

stability.

While pyrazoles are ubiquitous pharmacophores—serving as the core for blockbuster drugs

like Celecoxib and Rimonabant—the choice of the solubilizing appendage is often restricted to

morpholine or piperazine. Thiomorpholine, the sulfur-containing bioisostere of morpholine,

offers a distinct physicochemical profile. By replacing the ether oxygen with a thioether sulfur,

medicinal chemists can significantly alter lipophilicity (logP), basicity (pKa), and metabolic

susceptibility without disrupting the core binding geometry.

This guide provides a technical deep-dive into the calculated and experimental assessment of

these properties, offering a roadmap for their rational integration into drug discovery programs.
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Physicochemical Landscape: The "Sulfur Effect"
The substitution of oxygen (morpholine) with sulfur (thiomorpholine) is not merely a change in

mass; it is a fundamental shift in electronic and steric character.

Lipophilicity (LogP)
Sulfur is significantly less electronegative (2.58) than oxygen (3.44) and more polarizable. This

results in a marked increase in lipophilicity.

Impact: Thiomorpholine derivatives typically exhibit a cLogP increase of 0.5 – 1.0 units

compared to their morpholine analogues.

Application: This increase is strategic for improving membrane permeability in overly polar

leads or enhancing blood-brain barrier (BBB) penetration, provided the overall logP remains

within the optimal range (typically 2.0–4.0 for CNS drugs).

Basicity (pKa)
The pKa of the nitrogen atom is critical for solubility and lysosomal trapping.

Morpholine pKa: ~8.36

Thiomorpholine pKa: ~9.00

Mechanism: The oxygen atom in morpholine exerts a stronger inductive electron-withdrawing

effect (-I) on the nitrogen than the sulfur in thiomorpholine. Consequently, the nitrogen lone

pair in thiomorpholine is more available, making it slightly more basic.

Implication: Thiomorpholine derivatives will be more ionized at physiological pH (7.4), which

can improve aqueous solubility but may reduce passive permeability unless counterbalanced

by the lipophilicity gain.

Comparative Data Summary
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Property
Pyrazole-
Morpholine (Ref)

Pyrazole-
Thiomorpholine
(Target)

Impact on Drug
Design

Atom (X) Oxygen (O) Sulfur (S)
Bioisosteric

replacement

cLogP (Approx) 2.5 3.2 (+0.7)

Increased

permeability; higher

metabolic risk

pKa (Conj. Acid) ~8.4 ~9.0

Increased solubility;

potential hERG

liability

H-Bond Acceptors 2 (N, O)
1 (N) - S is a poor

acceptor

Reduced desolvation

penalty

Metabolic Soft Spot N-dealkylation
S-oxidation

(Sulfoxide/Sulfone)

Introduces new

metabolic clearance

pathway

Metabolic Stability & Signaling Pathways
One of the most critical considerations for thiomorpholines is their susceptibility to oxidative

metabolism. Unlike the ether oxygen, the sulfide sulfur is a "soft" nucleophile readily oxidized

by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

The S-Oxidation Pathway
The metabolic trajectory typically follows a two-step oxidation:

Sulfide

Sulfoxide (Chiral): Often reversible; increases polarity.

Sulfoxide

Sulfone: Irreversible; significantly polar; often inactive or creating renal clearance issues.
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Visualization: Metabolic Fate of Pyrazole-
Thiomorpholines
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Figure 1: The oxidative metabolic cascade of thiomorpholine scaffolds. Note the potential

reversibility of the sulfoxide step via Methionine Sulfoxide Reductase (Msr) enzymes.

Computational Methodologies: Calculating cLogP
Accurately predicting the logP of sulfur-containing heterocycles is notoriously difficult due to the

complex polarizability of the sulfur atom. Standard atom-based methods often underestimate

the lipophilicity of the thiomorpholine ring.

Recommended Algorithms
Consensus LogP: Do not rely on a single algorithm. Use a consensus of:

XLOGP3 (Atom-additive with correction factors).

MLOGP (Moriguchi topological method).

ClogP (Fragment-based; BioByte).

Fragment-Based Correction: Ensure your software explicitly recognizes the "thiomorpholine"

fragment rather than treating it as generic aliphatic carbons + sulfide. The ring constraint

reduces the entropy of solvation compared to an acyclic thioether.
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Computational Workflow Protocol
Objective: Establish a predictive baseline for a library of pyrazole-thiomorpholines.

Structure Preparation:

Generate 3D conformers (e.g., OMEGA or RDKit).

Crucial: Set the sulfur oxidation state to -2 (sulfide).

Protonation state: Calculate at pH 7.4 (neutral species dominate for logP, but logD

requires pKa correction).

Calculation:

Run Consensus LogP.

Flag: If

, mark as "Low Confidence." Sulfur heterocycles often trigger this divergence.

Validation:

Select 3 representative compounds for experimental synthesis and logP determination

(see Section 5) to create a "Local Correction Factor" (LCF).

Apply this offset to the rest of the virtual library.

Experimental Protocol: Shake-Flask LogP
Determination
While HPLC methods are faster, the Shake-Flask method remains the gold standard for

validating sulfur-containing compounds, as it avoids column interaction artifacts common with

basic amines.

Protocol: Miniaturized Shake-Flask (Octanol/Water)
Reagents:
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n-Octanol (HPLC Grade, pre-saturated with water).

Phosphate Buffer (50 mM, pH 7.4, pre-saturated with octanol).

Test Compound (Pyrazole-Thiomorpholine derivative).

DMSO (for stock solution).

Step-by-Step Methodology:

Preparation:

Dissolve 1 mg of test compound in 100 µL DMSO (10 mg/mL stock).

Prepare pre-saturated phases: Mix octanol and buffer (1:1) for 24h; separate phases.

Partitioning:

In a 2 mL microtubes, add varying ratios of Octanol:Buffer (e.g., 1:1, 1:2

To cite this document: BenchChem. [Calculated LogP and Physicochemical Properties of
Pyrazole Thiomorpholines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6432030/docs#calculated-logp-and-physicochemical-
properties-of-pyrazole-thiomorpholines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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